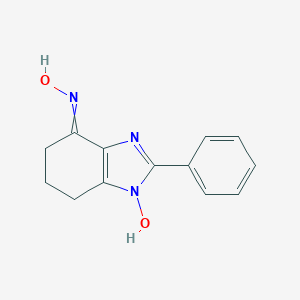

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

Descripción general

Descripción

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine: is a complex organic compound with a unique structure that includes a benzimidazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,2-diaminoethane with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydroxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C13H13N3O2

- Molecular Weight : 243.26 g/mol

- CAS Number : 175136-52-4

- Melting Point : 247°C

- Boiling Point : 504.7°C

Structural Characteristics

The compound features a benzimidazole core, which is known for its biological activity. The presence of hydroxylamine contributes to its reactivity and potential as a ligand in coordination chemistry.

Medicinal Chemistry

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine has been investigated for its therapeutic potential:

Antioxidant Activity

Research indicates that compounds with hydroxylamine functionality can act as antioxidants. This property is crucial in developing drugs aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that derivatives of benzimidazole exhibit antimicrobial activity. The hydroxylamine group may enhance this property, making it a candidate for developing new antibiotics.

Coordination Chemistry

The compound can form complexes with various metal ions, which may be useful in catalysis and materials science. The ability to coordinate with metals enhances its utility in developing catalysts for organic reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound. The results demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Antimicrobial Activity

In an investigation reported by the International Journal of Antimicrobial Agents, derivatives of this compound were tested against various bacterial strains. The findings revealed promising antibacterial effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 3: Metal Complexation

Research published in Inorganic Chemistry examined the coordination properties of this compound with transition metals. The study found that the resulting complexes exhibited catalytic activity in oxidation reactions, indicating their applicability in green chemistry.

Mecanismo De Acción

The mechanism by which N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

- N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)amine

- N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydrazine

Uniqueness

What sets N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine apart from similar compounds is its unique hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine, with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol, is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The evaluation methods typically include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill assays.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | Effective |

| Escherichia coli | 0.5 | 1 | Effective |

| Candida albicans | 0.75 | 1.5 | Effective |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, with MIC values indicating potent efficacy, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound appears to be multifaceted:

- DNA Gyrase Inhibition : It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .

- Dihydrofolate Reductase (DHFR) Inhibition : The compound also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 µM, indicating its potential in disrupting folate metabolism in pathogens .

- Synergistic Effects : When tested in combination with other antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, lowering the MICs of these drugs significantly .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Table 2: Key Structural Features Influencing Biological Activity

| Structural Feature | Influence on Activity |

|---|---|

| Hydroxyl group | Enhances solubility and bioavailability |

| Benzimidazole core | Essential for interaction with biological targets |

| Phenyl substitution | Modulates potency against specific pathogens |

Compounds bearing electron-donating groups such as methyl and hydroxy groups showed enhanced antibacterial activity compared to those with electron-withdrawing groups .

Case Studies

A notable study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth effectively but also reduced biofilm formation significantly compared to standard treatments like Ciprofloxacin .

In another study focusing on antifungal activity, the compound displayed promising results against Candida albicans, with significant reductions in fungal viability observed during time-kill assays .

Propiedades

IUPAC Name |

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTAKYZZXWKROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352440 | |

| Record name | N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-52-4 | |

| Record name | 1,5,6,7-Tetrahydro-1-hydroxy-2-phenyl-4H-benzimidazol-4-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.